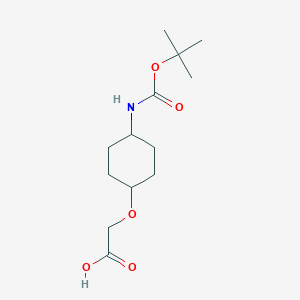

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

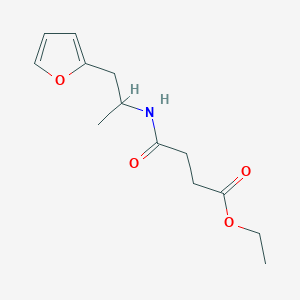

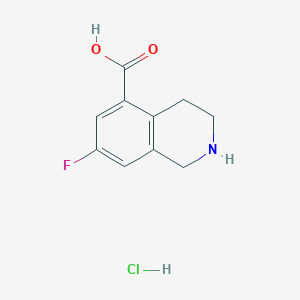

The compound “(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid” is a complex organic molecule. It contains a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl group .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Molecular Structure Analysis

The molecule contains a total of 48 bonds, including 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 six-membered ring .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a role as a protecting group in chemical reactions . It is a part of the molecule that is introduced by chemical modification of a functional group to achieve chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (4-aminocyclohexyl)carbamate, are available. It is a solid with a molecular weight of 214.30 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Ring Cleavage and Synthesis Applications : The compound has been involved in the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines, facilitating a one-pot synthesis of 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes. This process is significant for creating N4-acyl-1,2,4-butanetriamine-N1,N1,N2,N2-tetraacetic acids and their N4-arylsulfonyl analogs, indicating its role in complex organic synthesis processes (Warshawsky et al., 1989).

- Epoxy Ring Opening : It is also used in the reaction with sulfuric acid in acetic anhydride, leading to the opening of the epoxy ring and the formation of 4,5-sulfonyldioxy derivatives (cyclic sulfates), showcasing its utility in creating specific chemical structures (Nishinaga & Wakabayashi, 1978).

Catalysis and Mechanistic Insights

- Catalytic and Mechanistic Studies : It has been involved in studies concerning the acetylation of alcohols, where its reactions under catalysis by 4-(dimethylamino)pyridine (DMAP) offer insights into nucleophilic catalysis mechanisms, providing a deeper understanding of organic reaction pathways (Xu et al., 2005).

- Intramolecular Cyclization : The compound has played a role in the intramolecular cyclization of certain acetic anhydride derivatives, leading to the formation of specific furan derivatives, which are of interest for synthetic and medicinal chemistry applications (Tyuneva et al., 2011).

Chelating Agent Synthesis

- Precursor for Chelating Agents : A derivative, DOTA-Tris(t)Bu ester, has been synthesized as a precursor chelating agent for lanthanide ions, highlighting its application in enhancing the targeting specificity and pharmacokinetics of molecular imaging contrast media (Li et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJRZDMDBZMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)

![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)

![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)